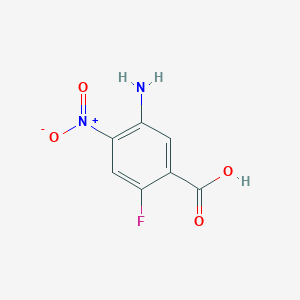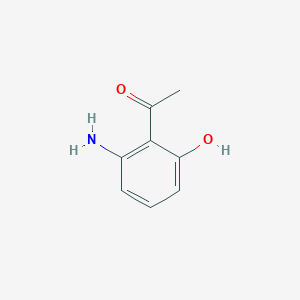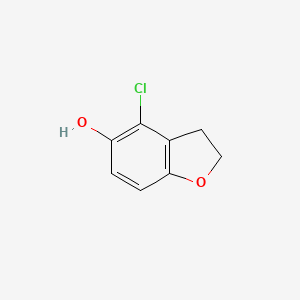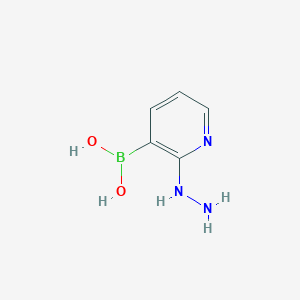
7-Bromo-1H-isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1H-isochromen-1-one is a heterocyclic compound that belongs to the isochromen-1-one family This compound is characterized by the presence of a bromine atom at the 7th position of the isochromen-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-isochromen-1-one typically involves the bromination of 3-acetyl-1H-isochromen-1-one. This reaction is carried out using bromine in an acetic acid solution. The reaction mixture, obtained from equimolar amounts of the reagents, contains the desired product along with dibromo derivatives and the initial compound. By optimizing the reaction conditions, a 70% yield of the monobromo derivative can be achieved .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-1H-isochromen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Heterocyclization Reactions: The compound can react with thioamides to form thiazole derivatives.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Heterocyclization: Thioamides in ethanol or isopropyl alcohol under reflux conditions.
Major Products:
Thiazole Derivatives: Formed by the reaction of this compound with thioamides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-Bromo-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and inhibition of specific biological pathways. For example, similar compounds have been shown to inhibit cyclooxygenase-1 (COX-1) and platelet aggregation .
Comparación Con Compuestos Similares
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and anti-platelet activities.
3-(2-Bromoacetyl)-1H-isochromen-1-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Uniqueness: 7-Bromo-1H-isochromen-1-one is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other isochromen-1-one derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C9H5BrO2 |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
7-bromoisochromen-1-one |
InChI |
InChI=1S/C9H5BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |
Clave InChI |
QAJSBWOGMUXGIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=COC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




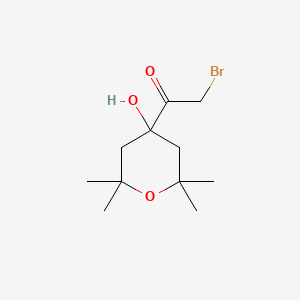
![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
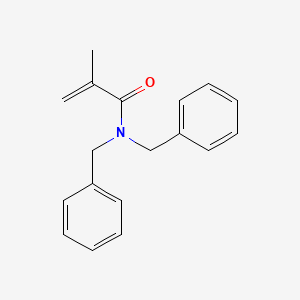

![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)

![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
